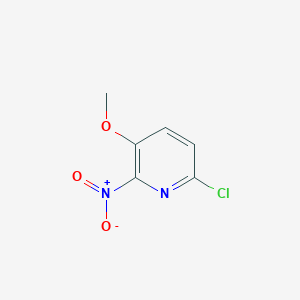
4-(Tert-butylsulfanyl)benzene-1-carbothioamide
Descripción general
Descripción
“4-(Tert-butylsulfanyl)benzene-1-carbothioamide” is an organic chemical compound with the CAS Number: 1423026-18-9 . It has a molecular weight of 225.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NS2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Anticancer and Antioxidant Effects
Research has indicated that derivatives of benzene sulfonamide, which share structural similarities with 4-(Tert-butylsulfanyl)benzene-1-carbothioamide, have been synthesized and studied for their potential anticancer effects. Specifically, certain derivatives have shown potent effects against MCF-7 breast carcinoma cell lines, although these derivatives also exhibited low antioxidant activities. Molecular docking studies have been employed to analyze the interactions between these compounds and cancer cell receptors, highlighting their potential in anticancer therapy (Mohamed et al., 2022).
Antimicrobial Activity
Compounds structurally related to 4-(Tert-butylsulfanyl)benzene-1-carbothioamide have been synthesized and evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis and other mycobacteria. Studies have found that certain benzylsulfanyl derivatives of pyridine-2-carbothioamides exhibit significant antimycobacterial activity, suggesting the potential use of these compounds in treating mycobacterial infections (Klimešová et al., 2000).
Catalytic Properties
Research into sulfur-containing palladacycles, which are related to 4-(Tert-butylsulfanyl)benzene-1-carbothioamide, has revealed their utility in catalysis. These compounds have been synthesized and characterized, demonstrating configurationally stable and non-racemic properties, which are beneficial in various catalytic reactions (Dupont et al., 2001).
Molecular Electronics
In the field of molecular electronics, derivatives of 4-(Tert-butylsulfanyl)benzene-1-carbothioamide have been explored as building blocks for molecular wires. These compounds have been utilized in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, indicating their potential application in the development of electronic devices at the molecular level (Stuhr-Hansen et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
4-tert-butylsulfanylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUKPGVHPVCYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butylsulfanyl)benzene-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)

![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)
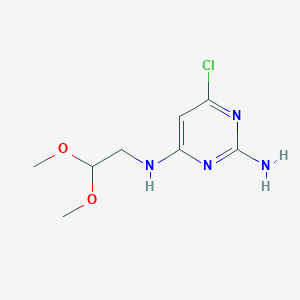
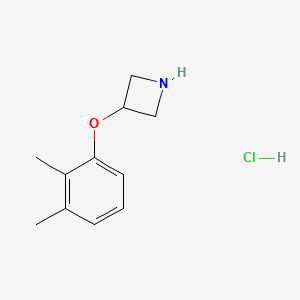
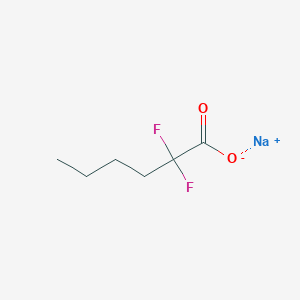
![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)

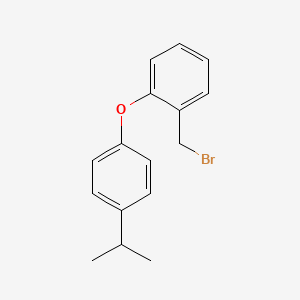
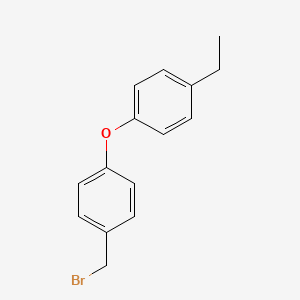
![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)
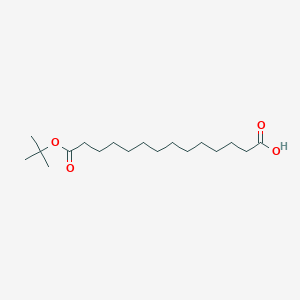
![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)
